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Compound of Interest

Compound Name:
Methyl 5-bromo-2-

hydroxynicotinate

Cat. No.: B038631 Get Quote

An In-Depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-
hydroxynicotinate

Introduction
Methyl 5-bromo-2-hydroxynicotinate is a halogenated pyridine derivative of significant

interest in synthetic organic chemistry and drug discovery. As a functionalized heterocyclic

compound, it serves as a valuable building block for the synthesis of more complex molecules,

particularly in the pharmaceutical industry where the pyridine scaffold is a common motif in

bioactive compounds.[1] Understanding its physical properties is paramount for its effective use

in research and development, enabling scientists to design synthetic routes, develop

purification strategies, and ensure safe handling.

This guide provides a comprehensive overview of the core physical and spectroscopic

properties of Methyl 5-bromo-2-hydroxynicotinate, grounded in available technical data. It is

designed for researchers, chemists, and drug development professionals who require a

detailed understanding of this compound for laboratory applications.

Chemical Structure and Identifiers:

Chemical Name: Methyl 5-bromo-2-hydroxynicotinate[2]

Synonyms: Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate[2]
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CAS Number: 120034-05-1[2][3]

Molecular Formula: C₇H₆BrNO₃[2][3]

Molecular Weight: 232.03 g/mol [2][3][4]

SMILES: COC(=O)C1=CN=C(C=C1Br)O

Section 1: Core Physicochemical Properties
The fundamental physical properties of a compound dictate its behavior in various physical

states and its interaction with other substances. These parameters are crucial for predicting

reaction conditions, selecting appropriate solvents, and designing purification methods. The

key physicochemical properties of Methyl 5-bromo-2-hydroxynicotinate are summarized

below.

Property Value Source(s)

Appearance White to pale brown solid [4] (isomer)

Melting Point 181-183 °C [2]

Boiling Point 346.4 °C at 760 mmHg [2]

Density 1.737 g/cm³ [2]

pKa (Predicted) 8.50 ± 0.10 [4] (isomer)

Vapor Pressure 5.76E-05 mmHg at 25°C [2]

Discussion of Properties:

Melting Point: The relatively high melting point of 181-183 °C is indicative of a stable

crystalline lattice structure.[2] This stability is likely due to intermolecular hydrogen bonding

between the hydroxyl group (-OH) of one molecule and the carbonyl oxygen (C=O) or the

ring nitrogen of another, in addition to dipole-dipole interactions arising from the polar C-Br

and ester groups.
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Boiling Point: The high boiling point further corroborates the presence of strong

intermolecular forces that require significant thermal energy to overcome.[2]

Density: With a density of 1.737 g/cm³, the compound is significantly denser than water, a

characteristic often observed in brominated organic molecules due to the high atomic mass

of bromine.[2]

pKa: The predicted pKa of 8.50 for the isomeric Methyl 5-bromo-6-hydroxynicotinate

suggests that the hydroxyl group is weakly acidic, typical for a hydroxypyridine which exists

in tautomeric equilibrium with its pyridone form.[4] This acidity is a critical factor in designing

reactions involving deprotonation of the hydroxyl group.

Section 2: Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of a chemical

compound. The following sections detail the expected spectroscopic signatures for Methyl 5-
bromo-2-hydroxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. While specific experimental data is not widely published, the expected ¹H and ¹³C

NMR spectra can be predicted based on the molecular structure.

Expected ¹H NMR Spectrum:

Aromatic Protons (2H): The two protons on the pyridine ring are expected to appear as

doublets in the aromatic region (~7.5-8.5 ppm). Their distinct chemical shifts are influenced

by the electronic effects of the bromine, hydroxyl, and methyl ester substituents.

Hydroxyl Proton (1H): A broad singlet is expected for the hydroxyl proton. Its chemical shift

can vary significantly depending on the solvent, concentration, and temperature.

Methyl Protons (3H): A sharp singlet corresponding to the three protons of the methyl ester

group (-OCH₃) is expected in the upfield region (~3.8-4.0 ppm).

Expected ¹³C NMR Spectrum:
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Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (~165-170

ppm).

Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons, with their

chemical shifts determined by the attached functional groups. The carbon bearing the

bromine atom (C-Br) would be shifted upfield compared to the others due to the heavy atom

effect.

Methyl Carbon: The methyl carbon of the ester group will appear in the upfield region (~50-

55 ppm).

Standard Protocol for NMR Sample Preparation:

Weigh approximately 5-10 mg of Methyl 5-bromo-2-hydroxynicotinate.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean

NMR tube. DMSO-d₆ is often suitable for compounds with hydroxyl groups to observe the -

OH proton signal.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis is required.

Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

Place the tube in the NMR spectrometer to acquire the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to vibrational transitions.

Expected Characteristic IR Absorption Bands:

O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl

group, with the broadness resulting from hydrogen bonding.[5][6]

C-H Stretch (Aromatic/Methyl): Aromatic C-H stretching vibrations typically appear between

3100-3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found between
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3000-2850 cm⁻¹.[5][6]

C=O Stretch (Ester): A strong, sharp absorption band between 1760-1690 cm⁻¹ is expected

for the ester carbonyl group.[5][6]

C=C and C=N Stretch (Aromatic Ring): Medium to weak absorptions in the 1600-1400 cm⁻¹

region correspond to the stretching vibrations within the pyridine ring.

C-O Stretch (Ester): A strong band in the 1320-1210 cm⁻¹ range is indicative of the C-O

single bond stretch of the ester.[5][6]

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 690-

515 cm⁻¹, corresponds to the C-Br stretching vibration.[6]

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound.

Expected Mass Spectrum:

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak.

Isotopic Pattern: A key feature will be the characteristic isotopic pattern of bromine. Bromine

has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two

peaks of almost equal intensity for the molecular ion: one for [C₇H₆⁷⁹BrNO₃]⁺ and another at

two mass units higher for [C₇H₆⁸¹BrNO₃]⁺.

Exact Mass: The calculated monoisotopic mass is 230.95311 Da, which can be confirmed

using high-resolution mass spectrometry (HRMS).[2][7]

Section 3: Synthesis and Purification Overview
The purity of a compound is intrinsically linked to its synthesis and subsequent purification. An

understanding of these processes provides insight into potential impurities that may affect its

physical properties.

Synthesis Pathway
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While multiple synthetic routes may exist, one documented approach for a closely related

isomer involves the diazotization of an amino precursor followed by hydrolysis.[1] This common

transformation in aromatic chemistry replaces an amino group with a hydroxyl group.

A generalized workflow for this type of synthesis is illustrated below.

Methyl 2-amino-5-bromonicotinate Diazotization
(NaNO₂, H₂SO₄, 0-5°C) Diazonium Salt Intermediate Hydrolysis

(H₂O, Heat) Methyl 5-bromo-2-hydroxynicotinate

Click to download full resolution via product page

Caption: Generalized synthetic workflow from an amino-precursor.

Purification Protocol: Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of

solvent is critical and is based on the principle that the compound should be highly soluble at

high temperatures and poorly soluble at low temperatures.

General Recrystallization Procedure:

Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol,

methanol, ethyl acetate, water, or mixtures) to find a suitable system.

Dissolution: Dissolve the crude Methyl 5-bromo-2-hydroxynicotinate in the minimum

amount of the chosen hot solvent.

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution

through a pre-heated funnel.

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice

bath to induce crystallization.

Isolation: Collect the purified crystals by vacuum filtration.

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining

soluble impurities.
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Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Crude Solid Product

Dissolve in
Minimal Hot Solvent

Hot Filtration
(remove insolubles)

Slow Cooling &
Ice Bath

Formation of Crystals

Vacuum Filtration

Wash with Cold Solvent

Dry Under Vacuum

Pure Crystalline Product

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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